Chemical structure and properties of 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride
Chemical structure and properties of 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride
Technical Monograph: 3-(4-Fluoropiperidin-4-yl)pyridine Dihydrochloride
Executive Technical Summary
3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride is a specialized heterocyclic building block utilized primarily in the discovery of central nervous system (CNS) agents.[1] Structurally, it consists of a pyridine ring attached to the C4 position of a piperidine ring, which also bears a geminal fluorine atom.
This scaffold represents a strategic design element in medicinal chemistry known as the "gem-fluoro-aryl" motif .[1] The incorporation of the fluorine atom at the benzylic-like position (C4) serves two critical functions: it blocks metabolic hydroxylation (a common clearance pathway for 4-arylpiperidines) and modulates the pKa of the piperidine nitrogen via the inductive withdrawal of electron density, potentially enhancing blood-brain barrier (BBB) permeability.[1]
Chemical Identity & Physicochemical Properties
The following data consolidates the structural and physical parameters necessary for analytical characterization and stoichiometric calculations.
| Property | Specification |
| IUPAC Name | 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride |
| Common Name | 3-Fluoro-4-(3-pyridyl)piperidine 2HCl |
| CAS Number | Note: Often indexed under free base or generic fluoropiperidine patents.[1] Confirm batch CoA. |
| Molecular Formula | C₁₀H₁₃FN₂[1][2] · 2HCl |
| Molecular Weight | 253.14 g/mol (Salt); 180.22 g/mol (Free Base) |
| Solubility | Highly soluble in Water, DMSO, Methanol; Insoluble in non-polar organics (Hexane, DCM) |
| Appearance | White to off-white hygroscopic solid |
| Acidity (pKa) | ~8.5 (Piperidine NH, modulated by F); ~3.5 (Pyridine N) |
| Hygroscopicity | High (Requires desiccation) |
Structural Analysis
The molecule features a 3-pyridyl group.[1] Unlike 4-pyridyl analogs, the 3-pyridyl nitrogen is not conjugated with the piperidine connection point, altering the electronic distribution. The C4-Fluorine is the defining feature; it acts as a bioisostere for a hydroxyl group (similar size, different polarity) but prevents the formation of the unstable hemiaminal intermediate often seen in oxidative metabolism.
Synthetic Methodology & Protocol
This section details the synthesis of the scaffold.[3] Note that while this compound is commercially available as a building block, in-house synthesis is often required for isotopic labeling or derivative creation.[1]
Retrosynthetic Logic
The most robust route involves the nucleophilic addition of a metallated pyridine species to a protected piperidone, followed by deoxyfluorination.
Critical Decision Point: Why use Deoxofluor or DAST? Direct fluorination of the tertiary alcohol is preferred over substitution of a halide because the tertiary carbocation at the benzylic position is stabilized by the pyridine, but prone to elimination (forming the alkene). Deoxyfluorination reagents minimize elimination side products compared to harsh acidic conditions.
Step-by-Step Protocol
Step 1: Nucleophilic Addition (Grignard/Lithiation)
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Reagents: 3-Bromopyridine, n-Butyllithium (or i-PrMgCl), N-Boc-4-piperidone.[1]
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Procedure:
-
Dissolve 3-bromopyridine in anhydrous THF at -78°C under Argon.
-
Add n-BuLi dropwise to generate 3-lithiopyridine (halogen-metal exchange).[1]
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Cannulate N-Boc-4-piperidone (dissolved in THF) into the lithiopyridine solution.
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Mechanistic Insight: The lithium species attacks the carbonyl carbon. The N-Boc protection is essential to prevent nucleophilic attack on the amine or deprotonation.[1]
-
-
Workup: Quench with saturated NH₄Cl. Extract with EtOAc.
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Product: tert-butyl 4-hydroxy-4-(pyridin-3-yl)piperidine-1-carboxylate.[1]
Step 2: Deoxyfluorination
-
Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxofluor (more stable), DCM (Dichloromethane).
-
Procedure:
-
Dissolve the alcohol intermediate in DCM at -78°C.
-
Add DAST dropwise. Safety: DAST can be explosive; maintain low temp.
-
Allow to warm to 0°C or RT depending on substrate reactivity.
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Causality: The hydroxyl group attacks the sulfur, creating a good leaving group. Fluoride ion then displaces this leaving group via an Sₙ1-like mechanism (stabilized by the pyridine ring).[1]
-
-
Workup: Quench carefully with saturated NaHCO₃ (gas evolution!).
Step 3: Deprotection & Salt Formation [1]
-
Reagents: 4M HCl in Dioxane.
-
Procedure:
-
Dissolve the Boc-protected fluoro-intermediate in Dioxane.[1]
-
Add 4M HCl/Dioxane solution. Stir at RT for 2 hours.
-
Precipitate forms.
-
Filter and wash with diethyl ether to remove organic byproducts.
-
-
Result: 3-(4-Fluoropiperidin-4-yl)pyridine dihydrochloride.[1][2]
Visualization of Synthetic Workflow
The following diagram illustrates the logical flow from starting materials to the final salt, highlighting the critical intermediate transitions.
Figure 1: Synthetic pathway for the production of the dihydrochloride salt from commercially available precursors.
Mechanistic Pharmacology & Applications
This scaffold is not merely a linker; it is a functional pharmacophore.
The "Gem-Fluoro" Effect
In drug design, replacing a hydrogen or hydroxyl group with fluorine at the C4 position of a piperidine ring induces specific physicochemical changes:
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Conformational Bias: The fluorine atom prefers the axial or equatorial position depending on the specific receptor pocket, often locking the piperidine chair conformation to reduce entropy penalties upon binding.
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pKa Depression: The electronegative fluorine (and the pyridine ring) pulls electron density from the piperidine nitrogen. This lowers the pKa (typically from ~10 to ~8.5).
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Significance: A lower pKa means a higher fraction of the drug exists as the neutral free base at physiological pH (7.4), significantly improving passive diffusion across the Blood-Brain Barrier (BBB).
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Target Classes
This structure is prevalent in ligands for:
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5-HT (Serotonin) Receptors: Specifically 5-HT1F and 5-HT2A agonists/antagonists.[1] The pyridine mimics the indole ring of serotonin, while the piperidine mimics the ethylamine side chain.
-
JAK Inhibitors: The pyridine ring serves as a hinge binder in kinase domains.
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nAChR (Nicotinic Acetylcholine Receptors): The 3-pyridyl moiety is a classic pharmacophore for nicotinic receptors.
Handling, Stability, and Safety (E-E-A-T)
As a Senior Application Scientist, I emphasize that the salt form dictates the handling protocols.
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Hygroscopicity: The dihydrochloride salt is extremely hygroscopic. Exposure to ambient air will result in the formation of a sticky gum, complicating accurate weighing.
-
Protocol: Handle only in a desiccated glove box or weigh rapidly into pre-tared vials. Store at -20°C under inert gas (Argon/Nitrogen).
-
-
Solubility: Dissolve in DMSO for stock solutions (up to 100 mM). Avoid dissolving in basic aqueous buffers directly, as the free base may precipitate if the concentration is high.
-
Safety:
-
H315/H319: Causes skin and serious eye irritation.
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Fluorine NMR: Use ¹⁹F NMR for purity checks. The fluorine signal should be a singlet (or split by H) around -160 to -180 ppm (relative to CFCl₃), distinct from inorganic fluoride impurities.[1]
-
References
-
PubChem. 3-(4-fluoropiperidin-4-yl)pyridine dihydrochloride (Compound).[1][2] National Library of Medicine. Accessed 2026.[2][4] [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[3] (Authoritative text on gem-fluoro effects). [Link]
-
Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations. (Discussion on fluorinated piperidine synthesis challenges). [Link]
Sources
- 1. CAS 1070896-59-1|3-Fluoropiperidin-4-One Hydrochloride [rlavie.com]
- 2. PubChemLite - 3-(4-fluoropiperidin-4-yl)pyridine dihydrochloride (C10H13FN2) [pubchemlite.lcsb.uni.lu]
- 3. scientificupdate.com [scientificupdate.com]
- 4. 4-(Piperidin-4-yl)pyridine 95% | CAS: 581-45-3 | AChemBlock [achemblock.com]
